molecular formula C25H25ClN2O2 B5038824 [4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride

Cat. No.: B5038824
M. Wt: 420.9 g/mol
InChI Key: SJIJHTBYUMQWFV-UHFFFAOYSA-N
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Description

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzylpiperazine moiety linked to a phenylmethanone group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it a preferred method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different reduced products.

    Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound. Common reagents include halides and alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halides, alkoxides, and other nucleophiles under various conditions, including acidic, basic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to probe the function of specific proteins or enzymes, providing insights into their roles in cellular processes.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for developing new drugs to treat various diseases, including neurological disorders and cancers.

Industry

In the industrial sector, this compound is used in the development of advanced materials and coatings. Its unique chemical properties make it suitable for applications requiring high stability and performance.

Mechanism of Action

The mechanism of action of [4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting various physiological processes. The exact molecular targets and pathways involved are still under investigation, but initial studies suggest a role in modulating neurotransmitter release and receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various fields of research.

Properties

IUPAC Name

[4-(4-benzylpiperazine-1-carbonyl)phenyl]-phenylmethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O2.ClH/c28-24(21-9-5-2-6-10-21)22-11-13-23(14-12-22)25(29)27-17-15-26(16-18-27)19-20-7-3-1-4-8-20;/h1-14H,15-19H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJIJHTBYUMQWFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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